4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-22(25-14-16-5-7-18(8-6-16)24(30)31)15-27-23(29)12-11-21(26-27)20-10-9-17-3-1-2-4-19(17)13-20/h1-13H,14-15H2,(H,25,28)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKMGPHTFTWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: This compound may have potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations from Comparative Analysis
Substituent Impact on Solubility and Bioavailability :
- The benzoic acid group in the target compound confers higher aqueous solubility compared to ester (e.g., benzyl ester in ) or amide derivatives (e.g., ), which may translate to better oral absorption .
- Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation.
Biological Activity Trends :
- Naphthalene-containing derivatives (e.g., target compound and ) show strong aromatic stacking interactions with hydrophobic enzyme pockets, making them promising for kinase or protease inhibition.
- Carboxylic acid derivatives (target compound, ) demonstrate enhanced target binding via ionic interactions, critical for anti-inflammatory and osteoclast-inhibitory effects.
Structural Uniqueness of the Target Compound: The combination of naphthalen-2-yl (lipophilic) and benzoic acid (ionizable) groups creates a bifunctional profile, enabling dual roles in membrane penetration (via naphthalene) and target engagement (via carboxylate). Compared to butanoic acid analogs (), the benzoic acid moiety may reduce off-target effects by limiting excessive hydrophilicity.
Biological Activity
4-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that integrates a naphthalene moiety with a pyridazine derivative. Its unique structural features suggest significant potential for diverse biological interactions, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 413.4 g/mol. The structure includes functional groups such as an acetylamino group and a benzoic acid moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been linked to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses.
Key Biological Activities:
- Anti-cancer Properties : Preliminary studies suggest that compounds with similar structural features may exhibit anti-cancer properties through mechanisms such as inhibiting histone deacetylases (HDACs) and inducing apoptosis in cancer cells. For instance, derivatives of benzoic acid have shown efficacy in inhibiting HDAC activity, leading to the suppression of cancer cell growth .
- Anti-inflammatory Effects : The presence of the benzoic acid component suggests potential anti-inflammatory activity, similar to other compounds in this class that have demonstrated the ability to modulate inflammatory pathways.
- Enzyme Inhibition : The compound's structure allows it to potentially act as an inhibitor of specific enzymes involved in metabolic processes or disease pathways, which can be explored through structure-activity relationship (SAR) studies.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Study on HDAC Inhibition : Research on derivatives of benzoic acid demonstrated that certain compounds could significantly inhibit HDACs, resulting in increased levels of reactive oxygen species (ROS) and apoptosis in cancer cells . This mechanism is crucial for understanding the potential therapeutic applications of this compound.
- Cytotoxicity Assays : In vitro assays using various cancer cell lines have indicated that compounds structurally related to this compound exhibit cytotoxic effects, suggesting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminobenzoic Acid | Simple aromatic amine | Anti-inflammatory |
| Naphthaleneacetic Acid | Naphthalene derivative | Plant growth regulator |
| Pyridazine Derivatives | Heterocyclic systems | Antimicrobial, anticancer |
The combination of naphthalene and pyridazine structures in this compound may enhance its biological activity compared to simpler analogs.
Q & A
What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step routes starting with pyridazinone core formation, followed by functionalization with naphthalene and benzoic acid moieties. Key steps include:
- Coupling reactions : Amide bond formation between the pyridazinone acetyl group and the aminomethyl benzoic acid linker, requiring anhydrous conditions and coupling agents like EDC/HOBt .
- Solvent optimization : Dimethylformamide (DMF) enhances reaction efficiency for pyridazinone intermediates, while ethanol or dichloromethane is used for ester hydrolysis to the final benzoic acid .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity intermediates and final products .
Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., naphthalene attachment at pyridazinone C3) and amide bond formation .
- HPLC-MS : Quantifies purity (>95% typically required) and detects trace byproducts (e.g., incomplete ester hydrolysis) .
- FT-IR : Validates carbonyl stretches (e.g., pyridazinone C6=O at ~1680 cm⁻¹ and benzoic acid COOH at ~1700 cm⁻¹) .
How can researchers resolve contradictions in reported reaction conditions for pyridazinone functionalization?
Discrepancies in solvent choice (DMF vs. THF) or catalysts (e.g., NaH vs. K₂CO₃) often arise from differing reactivity of substituents:
- Case study : DMF accelerates reactions with electron-deficient naphthalene derivatives but may degrade acid-sensitive intermediates. THF is preferred for sterically hindered substrates .
- Mitigation : Conduct small-scale screening (e.g., Design of Experiments) to optimize temperature, solvent, and catalyst combinations for specific intermediates .
What structure-activity relationship (SAR) insights guide its pharmacological potential?
- Pyridazinone core : The C6-keto group is essential for hydrogen bonding with biological targets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Naphthalene moiety : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroactivity assays .
- Benzoic acid group : Carboxylic acid functionality enables salt formation (e.g., sodium salts) for improved aqueous solubility in in vivo models .
What methodologies are recommended for elucidating its mechanism of action?
- Enzyme inhibition assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets like PDE4 or COX-2 .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to assess first-pass metabolism risks .
- Transcriptomics : RNA-seq of treated cell lines identifies downstream pathways (e.g., NF-κB modulation in cancer cells) .
How can researchers address challenges in analytical method development?
- HPLC method optimization : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to resolve polar degradation products (e.g., free benzoic acid) .
- Stability-indicating assays : Stress testing under heat (40°C), light, and pH extremes (2–9) identifies major degradation pathways (e.g., amide hydrolysis) .
- Quantitative NMR (qNMR) : Deuterated DMSO calibrates purity by integrating aromatic proton regions against internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
